molecular formula C18H18N4O3S2 B2761202 N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021226-14-1

N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2761202
CAS No.: 1021226-14-1
M. Wt: 402.49
InChI Key: OSSXPMVPCDWFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked 4-oxobutyl chain bearing a furan-2-ylmethylamino group. The pyridazine ring is further functionalized with a thiophene-2-carboxamide moiety. This structure combines multiple pharmacophoric elements:

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating electronic properties and binding interactions.
  • Thioether linkage: Enhances metabolic stability and influences lipophilicity.
  • Thiophene-2-carboxamide: Contributes to planar aromaticity and may improve solubility via polar interactions.

Properties

IUPAC Name

N-[6-[4-(furan-2-ylmethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c23-16(19-12-13-4-1-9-25-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-2-10-26-14/h1-2,4-5,7-10H,3,6,11-12H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSXPMVPCDWFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: N-[6-[4-(furan-2-ylmethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
  • Molecular Formula: C18H18N4O3S2
  • Molecular Weight: 402.49 g/mol
  • Purity: Typically around 95% .

This compound features multiple functional groups, including thiophene, pyridazine, and furan moieties, which contribute to its biological activities.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). For instance, a derivative showed a cell viability of only 33.29% against HepG2 cells, indicating potent anticancer effects .

Table 1: Cell Viability of Compounds Against Cancer Cell Lines

CompoundCell LineCell Viability (%)
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

The structure–activity relationship (SAR) indicates that electron-donating substituents enhance anticancer activity .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects. In vitro tests revealed that certain derivatives exhibited significant antibacterial and antifungal activities. For example, compounds demonstrated inhibition zones ranging from 12 to 19 mm against various fungal strains at a concentration of 10 mg/mL .

Table 2: Antimicrobial Activity of Compounds

CompoundTarget OrganismInhibition Zone (mm)MIC (µg/mL)
4aE. coli10.5280
4bS. aureus13265
4fB. cereus16230

The presence of aromatic moieties in the compounds likely contributes to their lipophilicity and subsequent biological activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to either inhibition or activation of these targets, triggering a cascade of biochemical events that result in the observed biological effects .

Case Studies and Research Findings

A comprehensive study on carbamothioyl-furan derivatives highlighted their potential as lead compounds for drug discovery. The research indicated that modifications to the molecular structure could enhance therapeutic efficacy against cancer and microbial infections .

In another study focused on thiophene derivatives, researchers observed broad-spectrum antitumor activity across various cancer cell lines, suggesting that structural variations significantly influence biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives from the provided evidence, focusing on core structures, substituents, and synthetic methodologies.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Functional Groups Reference
Target Compound Pyridazine 4-oxobutylthio, furan-2-ylmethylamino, thiophene-2-carboxamide Thioether, amide, furan, thiophene N/A
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-...) 1,4-Dihydropyridine 4-bromophenyl-2-oxoethylthio, furyl, methoxyphenylcarboxamide Thioether, amide, dihydropyridine, bromophenyl
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-...) 1,4-Dihydropyridine 4-methoxyphenyl-2-oxoethylthio, furyl, cyano, methyl Thioether, amide, cyano, methoxy
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)... Oxazolo[5,4-b]pyridine Furan-2-yl, phenyl, 4-phenylthiazole Oxazole, pyridine, thiazole, amide
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)... Pyrazole Arylideneamino, methylthio, 3-oxomorpholino phenyl Thioether, amide, hydrazone

Key Observations:

Core Heterocycles :

  • The target’s pyridazine core (two adjacent N atoms) is less common in the cited analogs, which predominantly use 1,4-dihydropyridine (AZ257/AZ331), pyrazole (), or oxazolo-pyridine (). Pyridazine’s electron-deficient nature may confer distinct reactivity or binding compared to saturated dihydropyridines .

Thioether Linkages :

  • AZ257 and AZ331 feature thioether groups similar to the target compound but linked to 2-oxoethyl moieties instead of a 4-oxobutyl chain. This difference could impact conformational flexibility and steric bulk .

Aromatic Substituents: The target’s furan-2-ylmethylamino group is structurally analogous to the furyl substituents in AZ257/AZ331 and the furan-2-yl group in ’s oxazolo-pyridine. However, its direct attachment via an amino group may enhance hydrogen-bond donor capacity compared to simple furan rings . The thiophene-2-carboxamide in the target contrasts with methoxyphenylcarboxamide (AZ257/AZ331) or thiazole-carboxamide (), suggesting variations in π-π stacking or solubility .

Potential Biological Implications: While biological data for the target are absent, structurally related compounds in –5 are associated with antimalarial (pyrazole derivatives) or enzyme-modulating (dihydropyridines) activities. The target’s pyridazine-thiophene system may offer unique pharmacokinetic profiles due to its balanced lipophilicity and polarity .

Q & A

Q. What strategies improve bioavailability without compromising activity?

  • Approaches :
  • Introduce prodrug moieties (e.g., acetylated amines) to enhance solubility.
  • Optimize logP via substituent tuning (target logP = 2–3 for oral bioavailability).
  • Conduct pharmacokinetic studies in rodent models to track AUC and Cmax .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.